molecular formula C7H8F3N3O B2656629 4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine CAS No. 1533539-28-4

4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine

Cat. No. B2656629
CAS RN: 1533539-28-4
M. Wt: 207.156
InChI Key: RUWCMMVAWOTMJB-UHFFFAOYSA-N
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Description

“4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine” is a chemical compound that is part of a larger class of compounds known as pyrimidinamines . Pyrimidinamines are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are often used in the synthesis of fungicides .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine”, involves using a template such as pyrimidifen according to the principle of bioisosterism . This process involves designing and synthesizing a series of pyrimidinamine derivatives .

Scientific Research Applications

Organofluorine Chemistry

CDK2 Inhibition

Aggregation-Induced Emission Enhancement (AIEE) Properties

Fluoropolymer Architectures

Hydrofluoroethers (HFEs)

Solvent-Free Polymerizations

Mechanism of Action

Pyrimidinamines, including “4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This unique mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

The future directions for “4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine” and similar compounds involve further exploration and development of new compounds with improved properties . This includes the development of new agrochemicals in which both non-target resistance and target resistance have not evolved .

properties

IUPAC Name

4-(1,1,1-trifluoropropan-2-yloxy)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c1-4(7(8,9)10)14-5-2-3-12-6(11)13-5/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWCMMVAWOTMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OC1=NC(=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,1-Trifluoropropan-2-yloxy)pyrimidin-2-amine

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